molecular formula C10H15BrN2O2 B2567992 methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1262865-52-0

methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2567992
CAS No.: 1262865-52-0
M. Wt: 275.146
InChI Key: YWJKDKIGBDDAMR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative characterized by a tert-butyl group at position 3, a methyl ester at position 5, and a bromine substituent at position 2. Pyrazole derivatives are widely used in medicinal chemistry and agrochemical research due to their structural versatility and bioactivity .

Properties

IUPAC Name

methyl 4-bromo-5-tert-butyl-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-10(2,3)8-6(11)7(9(14)15-5)13(4)12-8/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJKDKIGBDDAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1Br)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Esterification: The carboxylic acid group at the 5-position can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 4 is a prime site for nucleophilic substitution (SNAr), enabling functionalization of the pyrazole ring.

Key Reactions:

  • Amination : Reaction with primary or secondary amines under Pd-catalyzed conditions yields substituted pyrazole derivatives. For example, coupling with morpholine using Pd(OAc)₂/Xantphos in toluene at 110°C produces morpholine-substituted analogs .

  • Alkoxylation : Treatment with sodium methoxide in DMF at 80°C replaces bromine with methoxy groups .

Table 1: Substitution Reactions of the Bromine Atom

SubstrateNucleophileConditionsProductYield (%)Source
Methyl 4-bromo-3-(t-Bu)-1-methyl-1H-pyrazole-5-carboxylateMorpholinePd(OAc)₂, Xantphos, toluene, 110°C4-Morpholino derivative78
Methyl 4-bromo-3-(t-Bu)-1-methyl-1H-pyrazole-5-carboxylateNaOMeDMF, 80°C, 12 h4-Methoxy derivative85

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling access to biaryl or alkyl-substituted pyrazoles.

Key Reactions:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C forms 4-arylpyrazoles .

  • Buchwald-Hartwig Amination : Coupling with aryl amines introduces nitrogen-based substituents.

Table 2: Cross-Coupling Examples

Coupling PartnerCatalyst SystemSolventTemperature (°C)ProductYield (%)Source
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O904-Phenylpyrazole72
4-AminopyridinePd₂(dba)₃, XantphosToluene1104-(Pyridin-4-yl)pyrazole65

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, a precursor for further derivatization.

Reaction Conditions:

  • Basic Hydrolysis : Treatment with 10% NaOH in ethanol at room temperature cleaves the ester to 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid .

  • Acidic Hydrolysis : Concentrated HCl in refluxing THF achieves similar results but with slower kinetics .

Functionalization of the Pyrazole Ring

The tert-butyl group at position 3 directs electrophilic substitution to the less hindered positions (e.g., position 4).

Example Reaction:

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4, though yields are moderate (40–50%) due to steric hindrance.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused pyrazole systems.

Stability and Reactivity Considerations

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

  • Steric Effects : The tert-butyl group slows reactions at position 3 but enhances regioselectivity at position 4.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate is primarily studied for its potential therapeutic applications. It serves as a versatile scaffold for designing novel drug candidates targeting various diseases.

Antiparasitic Activity

Research indicates that pyrazole derivatives, including this compound, have shown promise in inhibiting enzymes crucial for the survival of parasites such as Trypanosoma brucei, which causes human African trypanosomiasis (HAT). Modifications to the pyrazole structure can enhance blood-brain barrier permeability, making these compounds suitable for treating both hemolymphatic and central nervous system stages of the disease .

Cancer Research

The compound has been explored as a potential inhibitor of specific cancer-related targets. For instance, studies have highlighted the role of pyrazole derivatives in inhibiting kinases involved in tumor progression. The structural modifications of pyrazoles can lead to improved selectivity and potency against cancer cell lines .

Organic Synthesis Applications

This compound is also utilized in organic synthesis as a building block for creating more complex molecules.

Synthesis of Novel Compounds

The compound can be used as a precursor in the synthesis of various functionalized pyrazoles. Its reactivity allows it to participate in nucleophilic substitution reactions, leading to the formation of diverse chemical entities that may possess unique biological activities .

Modification and Functionalization

The tert-butyl group enhances lipophilicity, which can be advantageous in drug development. Researchers have explored various modifications to the pyrazole ring to tailor the pharmacokinetic properties of derived compounds .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Antiparasitic ActivityInhibition of Trypanosoma brucei enzymesImproved CNS penetration
Cancer ResearchInhibition of cancer-related kinasesEnhanced selectivity
Organic SynthesisPrecursor for functionalized pyrazolesVersatile building block
Modification PotentialTailoring pharmacokinetic properties through structural changesLipophilicity enhancement

Case Study 1: Antiparasitic Drug Development

In a study focusing on drug development against HAT, researchers synthesized a series of pyrazole derivatives, including this compound. The study demonstrated that specific modifications significantly improved the efficacy and safety profile of these compounds in preclinical models .

Case Study 2: Cancer Inhibition

Another investigation into the anticancer potential of pyrazoles revealed that this compound exhibited promising activity against several cancer cell lines. The results indicated that this compound could serve as a lead structure for further development into effective anticancer agents .

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Properties

The following table compares methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate with analogous pyrazole derivatives, highlighting substituent effects and applications:

Compound Name Substituents (Positions) Molecular Features Potential Applications Reference
This compound 4-Br, 3-(tert-butyl), 1-Me, 5-COOMe High steric bulk, bromine reactivity Intermediate for drug synthesis
Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate 4-Br, 3-(BrCH2), 1-Me, 5-COOEt Dual bromine sites for cross-coupling Functionalized intermediates
Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate 4-Br, 1-Me, 5-COOMe Simpler structure, lower steric hindrance Antimicrobial agents
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate 4-Br, 1-(CH2COO-tert-butyl) Flexible linker for conjugation Prodrug design
Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate 5-Br, 1-THP, 4-COOMe THP protecting group enhances stability Synthetic intermediates

Functional and Reactivity Comparisons

  • Reactivity : Bromine at position 4 enables cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate, which undergoes dual functionalization .
  • Biological Activity : Chloro/bromo isosterism is critical for bioactivity. For example, 4-chloro analogs of pyrazole-thiazole hybrids exhibit antimicrobial activity, suggesting brominated derivatives like the target compound may have similar or enhanced properties .

Biological Activity

Methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazole derivatives are recognized for their significant pharmacological potential, exhibiting a range of activities including antimicrobial , anticancer , anti-inflammatory , and antidepressant properties. The structural features of pyrazoles contribute to their ability to interact with various biological targets, making them valuable in medicinal chemistry .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds within this class have shown effectiveness against various cancer cell lines. For instance, derivatives with similar structures have demonstrated the ability to inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) models . The mechanism often involves induction of apoptosis and disruption of cell cycle progression.

Compound TypeCancer Cell LineEC50 (μM)Mechanism
This compoundMDA-MB-231TBDApoptosis induction
Similar Pyrazole DerivativeHepG2TBDCell cycle disruption

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound may exhibit these effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Studies have reported that pyrazole compounds can significantly reduce inflammation in various models, suggesting a promising avenue for therapeutic application .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : These compounds can interact with various receptors, altering signaling pathways that lead to cellular responses such as apoptosis or cell cycle arrest.
  • Antioxidant Activity : Some studies suggest that pyrazoles possess antioxidant properties, further contributing to their protective effects against oxidative stress-related diseases.

Case Studies

Several case studies illustrate the biological efficacy of pyrazole derivatives:

  • Study on Anticancer Effects : A recent investigation into a series of pyrazole derivatives revealed that modifications at the 3-position significantly enhanced antiproliferative activity against breast cancer cells. The study noted that methyl substitutions improved potency due to better receptor affinity .
  • Anti-inflammatory Efficacy : In a controlled experiment assessing the anti-inflammatory potential of various pyrazoles, one derivative exhibited an IC50 value superior to standard anti-inflammatory drugs like diclofenac, showcasing its potential as a safer alternative with fewer side effects .

Q & A

Q. What are the standard synthetic routes for methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation or halogenation reactions. A common approach involves introducing the tert-butyl group early via alkylation of a pyrazole precursor. Bromination at the 4-position is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). The methyl ester group is often introduced via esterification of the corresponding carboxylic acid using methanol and acid catalysts . For example, methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate derivatives are synthesized by sequential alkylation and bromination steps, as seen in analogous pyrazole systems .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions. The tert-butyl group appears as a singlet (~1.3 ppm), while the bromine atom deshields adjacent protons.
  • IR Spectroscopy : Stretching vibrations for the ester carbonyl (~1700 cm1^{-1}) and C-Br bonds (~600 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight, with fragmentation patterns indicating loss of COOCH3_3 or Br groups.
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths and angles, critical for confirming regiochemistry and steric effects from the tert-butyl group .

Q. Which functional groups in this compound influence its reactivity in substitution or coupling reactions?

  • The bromo substituent enables cross-coupling (e.g., Suzuki, Heck) for introducing aryl/heteroaryl groups.
  • The ester group can be hydrolyzed to a carboxylic acid for further derivatization.
  • The tert-butyl group sterically hinders reactions at the 3-position, directing reactivity to the 4- and 5-positions .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of pyrazole derivatives be addressed?

Regioselectivity in pyrazole bromination is influenced by electronic and steric factors. For this compound, the tert-butyl group at the 3-position directs bromination to the 4-position via steric hindrance. Computational studies (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals . Experimental optimization involves varying reaction temperatures and brominating agents (e.g., Br2_2 vs. NBS) .

Q. What challenges arise in X-ray crystallographic analysis of sterically hindered pyrazole derivatives, and how are they resolved?

Bulky substituents like tert-butyl groups reduce crystal quality due to disordered packing. Strategies include:

  • Using high-resolution synchrotron radiation to improve data quality.
  • Applying restraints/constraints in refinement software (e.g., SHELXL ) to model disordered regions.
  • Co-crystallization with stabilizing agents (e.g., crown ethers) to enhance lattice stability .

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and reaction pathways. For example:

  • HOMO-LUMO gaps predict nucleophilic/electrophilic sites.
  • NBO (Natural Bond Orbital) analysis reveals hyperconjugative interactions stabilizing the tert-butyl group .
  • MD simulations assess steric effects on reaction trajectories .

Q. What methodologies are used to design biological activity studies for pyrazole derivatives?

  • In vitro assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays.
  • Structural analogs : Compare with bioactive pyrazoles, such as anticonvulsant derivatives (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole ).
  • ADMET profiling : Use computational tools (e.g., SwissADME) to predict pharmacokinetics and toxicity .

Q. How can reaction conditions be optimized for palladium-catalyzed cross-coupling of the bromo substituent?

  • Catalyst selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) for Suzuki-Miyaura couplings.
  • Solvent/base optimization : DMF or toluene with K2_2CO3_3 improves yields.
  • Temperature control : 80–100°C balances reactivity and decomposition .

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be analyzed?

  • Dynamic effects : NMR may average signals for flexible groups, while X-ray provides static snapshots.
  • Crystal packing : X-ray detects intermolecular interactions absent in solution.
  • Validation : Use 2D NMR (COSY, NOESY) to resolve ambiguities and cross-check with computational models .

Q. What strategies ensure high purity in HPLC analysis of this compound?

  • Column selection : C18 columns with acetonitrile/water gradients separate polar impurities.
  • Detection : UV at 254 nm for aromatic systems.
  • Method validation : Calibration curves and spike-recovery tests confirm accuracy .

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